molecular formula C41H31N7O6 B15187005 Acetamide, N-(2-(3-nitro-4-(1-pyrrolidinyl)phenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)- CAS No. 136603-29-7

Acetamide, N-(2-(3-nitro-4-(1-pyrrolidinyl)phenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-

Cat. No.: B15187005
CAS No.: 136603-29-7
M. Wt: 717.7 g/mol
InChI Key: KVRXKVPDKKZRFO-UHFFFAOYSA-N
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Description

The compound Acetamide, N-(2-(3-nitro-4-(1-pyrrolidinyl)phenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)- is a structurally complex molecule featuring a quinazolinone core, a nitro-pyrrolidinylphenyl substituent, and a naphthyridine-carbonylphenoxy moiety.

Properties

CAS No.

136603-29-7

Molecular Formula

C41H31N7O6

Molecular Weight

717.7 g/mol

IUPAC Name

N-[2-(3-nitro-4-pyrrolidin-1-ylphenyl)-4-oxoquinazolin-3-yl]-2-[4-(2-phenyl-1,8-naphthyridine-3-carbonyl)phenoxy]acetamide

InChI

InChI=1S/C41H31N7O6/c49-36(25-54-30-17-14-27(15-18-30)38(50)32-23-28-11-8-20-42-39(28)44-37(32)26-9-2-1-3-10-26)45-47-40(43-33-13-5-4-12-31(33)41(47)51)29-16-19-34(35(24-29)48(52)53)46-21-6-7-22-46/h1-5,8-20,23-24H,6-7,21-22,25H2,(H,45,49)

InChI Key

KVRXKVPDKKZRFO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3NC(=O)COC5=CC=C(C=C5)C(=O)C6=C(N=C7C(=C6)C=CC=N7)C8=CC=CC=C8)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

(a) Acetamide, N-[2-(4-chloro-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl]-2-[4-[(2-phenyl-1,8-naphthyridin-3-yl)carbonyl]phenoxy]- (CAS: 136603-26-4)

  • Key Differences: The chlorine substituent at the 4-position of the phenyl ring (vs.
  • Physical Properties : Molecular weight = 683.07 g/mol, predicted pKa = 8.95 ± 0.20, density = 1.45 ± 0.1 g/cm³ .

(b) N3-Aryl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides

  • Example : N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67)
  • Relevance : Shares the 4-oxo-quinazolinyl/naphthyridine core. The adamantyl substituent enhances lipophilicity, contrasting with the nitro-pyrrolidinyl group in the target compound, which may improve water solubility .

(c) 2-(4-(2-Amino-3-cyano-5-oxo-4,5-dihydroindeno[1,2-b]pyran-4-yl)phenoxy)-N-phenylacetamides

  • Synthetic Pathway: Synthesized via condensation of aldehydes with malononitrile and indanedione. Highlights challenges in multi-step synthesis for acetamide derivatives with heterocyclic substituents .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted pKa Density (g/cm³)
Target Acetamide (N-(2-(3-nitro-4-(1-pyrrolidinyl)phenyl)-4-oxo-3(4H)-quinazolinyl)-...) C₃₇H₂₃N₇O₇* ~683.0 (estimated) 3-nitro-4-pyrrolidinylphenyl ~8.9 ~1.45
Acetamide (CAS: 136603-26-4) C₃₇H₂₃ClN₆O₆ 683.07 4-chloro-3-nitrophenyl 8.95 ± 0.20 1.45 ± 0.1
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) C₂₆H₃₅N₃O₂ 421.58 Adamantyl, pentyl chain N/A N/A

*Estimated based on structural similarity to CAS: 136603-26-4 .

Discussion of Research Findings

Computational Similarity Assessment

  • Molecular fingerprinting (e.g., Morgan fingerprints) and Tanimoto coefficients could quantify structural similarity between the target compound and known kinase inhibitors. For example, a Tanimoto score >0.7 would suggest high similarity to gefitinib .

Environmental and Pharmacokinetic Considerations

  • The nitro group may pose metabolic challenges, increasing the risk of reactive metabolite formation. Chlorinated analogues, while more stable, face regulatory scrutiny due to environmental persistence .

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